N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide
Description
N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide characterized by a hydroxyethyl linker and a 4-(furan-2-yl)phenyl substituent.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-17(14-7-9-15(10-8-14)18-6-3-11-25-18)13-22-21(24)20-12-16-4-1-2-5-19(16)26-20/h1-12,17,23H,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPKYDDCXHHLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Hydroxyethyl Substitution: The hydroxyethyl group is added through a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.
Final Amidation: The final step involves the formation of the carboxamide group through a condensation reaction between the carboxylic acid derivative of benzofuran and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Compound A : N-(4-Bromophenyl)furan-2-carboxamide
- Structure : Features a furan-2-carboxamide core with a 4-bromophenyl substituent.
- Key Differences: Lacks the benzofuran core and hydroxyethyl linker present in the target compound.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling, a method that could theoretically be adapted for synthesizing the target compound’s furan-phenyl group .
Compound B : N-[4-(2-Chlorobenzamido)-2-methylphenyl]-1-benzofuran-2-carboxamide
- Structure : Shares the benzofuran-2-carboxamide core but substitutes the hydroxyethyl group with a 2-chlorobenzamido moiety and a methyl group on the phenyl ring.
- Key Differences: The chloro and methyl groups may reduce solubility compared to the hydroxyethyl group in the target compound.
Physicochemical and Pharmacokinetic Implications
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide, a benzofuran derivative, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H19NO5
- Molecular Weight : 377.4 g/mol
- CAS Number : 2097891-09-1
The structure features a benzofuran core substituted with a furan ring and a hydroxyethyl group, which are critical for its biological activity.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activity. The presence of specific functional groups in this compound contributes to its cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells, primarily through the modulation of signaling pathways associated with cell survival and proliferation.
- Studies suggest that the hydroxyl group at the C-6 position of the benzofuran is essential for its cytotoxic activity, enhancing binding interactions with cancer targets.
- In Vitro Studies :
Antimicrobial Activity
Benzofuran derivatives, including this compound, have also been evaluated for antimicrobial properties.
- Efficacy Against Bacterial Strains :
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the chemical structure significantly influence the biological activity of benzofuran derivatives:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group at C-6 | Essential for antimicrobial activity |
| Substitution at N-phenyl | Enhances cytotoxic properties |
| Halogenation | Increases hydrophobicity and electron donation, boosting anticancer effects |
Research indicates that para-substituted halogen atoms on the phenyl ring enhance cytotoxicity towards cancer cells while reducing toxicity to normal cells .
Case Studies
Several case studies provide insights into the therapeutic potential of this compound:
- Study on Apoptotic Mechanisms :
- Antimicrobial Efficacy :
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Microwave-assisted EDC | 78 | DMF, 70°C, 30 min | |
| Conventional coupling | 52 | THF, RT, 24 h | |
| Flow chemistry | 85 | Continuous flow, 100°C, 10 min |
Q. Table 2. Key Biological Targets and Assays
| Target Class | Assay Type | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|
| Kinase X | Fluorescent ATPase assay | 12.3 µM | |
| Bacterial protease | Colorimetric substrate | MIC: 8 µg/mL | |
| Cancer cell line (MCF-7) | MTT viability assay | 48% inhibition at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
